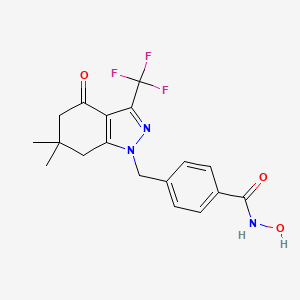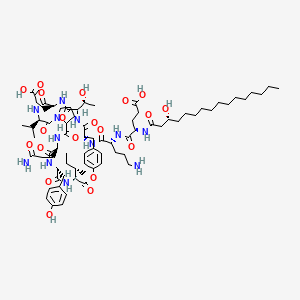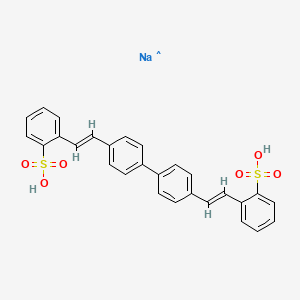
Disodium 44'-Bis(2-sulfonatostyryl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is a synthetic organic compound with the molecular formula C28H20Na2O6S2. It is commonly used as a fluorescent whitening agent in various industries, including textiles, detergents, and paper. The compound is known for its ability to absorb ultraviolet light and re-emit it as visible blue light, thereby enhancing the appearance of whiteness and brightness in materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Preparation of 4,4’-Dihydroxybiphenyl: This is achieved by the reaction of phenol with benzene in the presence of a catalyst such as aluminum chloride.
Sulfonation: The 4,4’-dihydroxybiphenyl is then sulfonated using sulfuric acid to introduce sulfonic acid groups.
Styrene Addition: The sulfonated biphenyl is reacted with styrene in the presence of a base such as sodium hydroxide to form the final product, Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl.
Industrial Production Methods
In industrial settings, the production of Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is carried out in large reactors under controlled conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods are used.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses and experiments.
Biology: The compound is employed in fluorescence microscopy and imaging techniques to study biological samples.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.
Industry: It is widely used in the textile, detergent, and paper industries as a whitening agent.
Wirkmechanismus
The mechanism of action of Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl involves the absorption of ultraviolet light and the subsequent emission of visible blue light. This process, known as fluorescence, enhances the appearance of whiteness and brightness in materials. The molecular targets and pathways involved include the interaction of the compound with the fibers or surfaces of the materials, leading to the emission of blue light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 4,4’-Bis(2-sulfostyryl)biphenyl: Similar in structure but with different substituents.
Disodium 4,4’-Bis(2-sulfonatostyryl)stilbene: Another fluorescent whitening agent with a stilbene backbone.
Disodium 4,4’-Bis(2-sulfonatostyryl)benzene: A simpler compound with a benzene core.
Uniqueness
Disodium 4,4’-Bis(2-sulfonatostyryl)biphenyl is unique due to its high efficiency as a fluorescent whitening agent and its stability under various conditions. Its ability to enhance the appearance of whiteness and brightness in materials makes it a preferred choice in many industrial applications.
Eigenschaften
Molekularformel |
C28H22NaO6S2 |
|---|---|
Molekulargewicht |
541.6 g/mol |
InChI |
InChI=1S/C28H22O6S2.Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;/h1-20H,(H,29,30,31)(H,32,33,34);/b19-13+,20-14+; |
InChI-Schlüssel |
IAIUHNSSYBWWRG-WKLZLTIDSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C/C4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na] |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)O)S(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)

![5-cyclopropyl-N-[[2-methoxy-3-[[4-(4-methylsulfonylpiperazine-1-carbonyl)phenyl]methoxy]phenyl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B12364326.png)
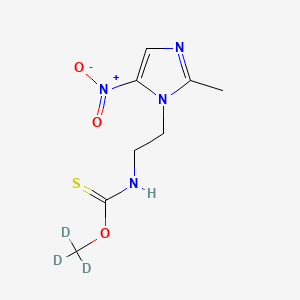
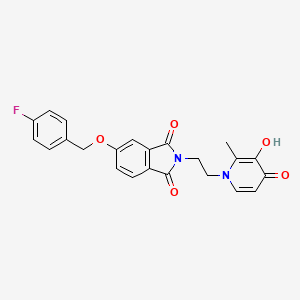

![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)

